molecular formula C11H16ClNS B13673911 (R)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride

(R)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride

Cat. No.: B13673911
M. Wt: 229.77 g/mol
InChI Key: ZADRPOCZVUWDGS-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a methylthio group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Substitution with Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a suitable methylthiol reagent.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group or to modify the pyrrolidine ring.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylthiolated products, modified pyrrolidine derivatives.

    Substitution: Halogenated phenyl derivatives, substituted pyrrolidines.

Scientific Research Applications

®-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride
  • 2-(2-(Methylthio)phenyl)pyrrolidine
  • 2-(Phenyl)pyrrolidine hydrochloride

Uniqueness

®-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is unique due to its specific chiral configuration and the presence of the methylthio group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H16ClNS

Molecular Weight

229.77 g/mol

IUPAC Name

(2R)-2-(2-methylsulfanylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15NS.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H/t10-;/m1./s1

InChI Key

ZADRPOCZVUWDGS-HNCPQSOCSA-N

Isomeric SMILES

CSC1=CC=CC=C1[C@H]2CCCN2.Cl

Canonical SMILES

CSC1=CC=CC=C1C2CCCN2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.